![molecular formula C7H8N4O2S2 B3025976 5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol CAS No. 333409-31-7](/img/structure/B3025976.png)

5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol

描述

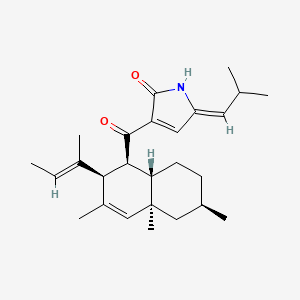

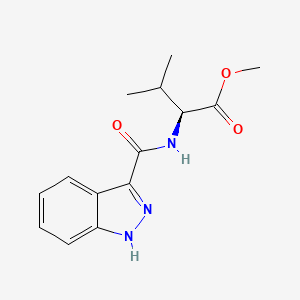

The compound “5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol” is a derivative of the oxadiazole class of compounds . Oxadiazoles are heterocyclic compounds that possess a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using various spectral techniques .Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

Oxadiazole derivatives are known to undergo a variety of chemical reactions. For instance, they can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .科学研究应用

Biological Interactions and Binding Studies

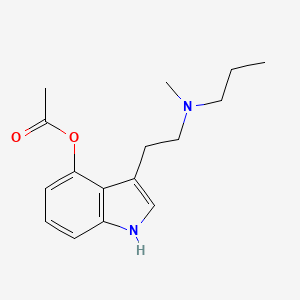

Background:: C1 is a biologically active substance with potential interactions in biological systems. Understanding its binding behavior is crucial for drug design and therapeutic applications.

Spectroscopic Analysis:: Researchers have studied C1’s binding to bovine blood plasma albumin (BSA) using fluorescence and FT-IR spectroscopy methods . Key findings include:

Anticancer Potential

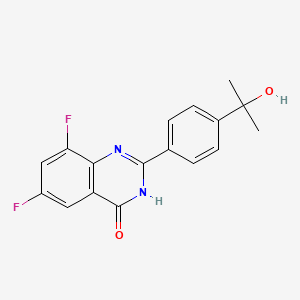

Background:: Quinoline derivatives, like C1, have shown antineoplastic properties. Investigating C1’s anticancer effects is essential.

MTT Assay:: The MTT test quantifies living cells by measuring mitochondrial enzyme activity. C1’s impact on cell viability can be assessed using this assay .

Energetic Materials

Background:: C1’s unique structure suggests potential applications in energetic materials.

Detonation Properties:: C1 exhibits low mechanical sensitivity and high gas volume after detonation. It represents a novel type of blunt energetic material with promising applications .

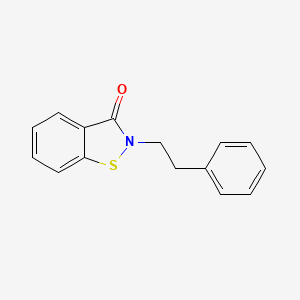

Anti-Inflammatory and Analgesic Activities

Background:: Exploring C1’s anti-inflammatory and analgesic effects is relevant for drug development.

In Vitro Studies:: Previous investigations have explored C1’s antiviral and cytostatic activity. It was tested against viral strains and cell lines, showing potential therapeutic effects .

未来方向

The future directions for research on “5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol” and similar compounds could involve further exploration of their therapeutic potential, given their broad range of biological activities . Additionally, more research could be done to elucidate their exact mechanisms of action and to optimize their synthesis processes .

作用机制

Target of Action

Similar compounds have shown significant and selective anti-proliferative activity against liver and breast cancer cell lines .

Mode of Action

The compound interacts with its targets, leading to changes in cell cycle progression and/or induction of apoptosis . This is manifested by the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II at submicromolar concentrations .

Biochemical Pathways

The compound affects the cell cycle progression and apoptosis pathways . It elevates the expression of p53 and caspase 3, down-regulates cdk1, and reduces the concentrations of MAPK and Topo II . These changes in the biochemical pathways lead to the arrest of cell cycle progression and/or induction of apoptosis .

Pharmacokinetics

Similar compounds containing the 1,3,4-oxadiazole ring have been found to contribute interesting pharmacokinetic properties due to the presence of n–c o linkage in the oxadiazole nucleus, which increases lipophilicity and affects the ability of the drugs to reach molecular targets by transmembrane diffusion .

Result of Action

The compound’s action results in significant and selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts . This leads to the arrest of cell cycle progression and/or induction of apoptosis .

Action Environment

The synthesis of similar compounds has been carried out under both conventional and ultrasonic irradiation conditions , suggesting that the compound’s synthesis and action may be influenced by environmental conditions such as temperature and pressure.

属性

IUPAC Name |

5-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)propyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S2/c14-6-10-8-4(12-6)2-1-3-5-9-11-7(15)13-5/h1-3H2,(H,10,14)(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFRUIPQODDPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNC(=S)O1)CC2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731478 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-[Bis(4-chlorophenyl)methyl]-1-piperazinyl]-1-nitro-1,3-propanedione, 1-oxime](/img/structure/B3025893.png)

![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)

![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)

![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)